SCH-43478

Description

Properties

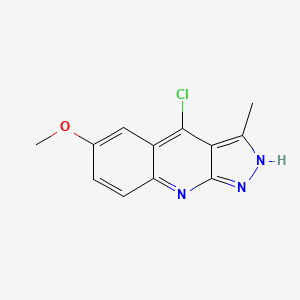

Molecular Formula |

C12H10ClN3O |

|---|---|

Molecular Weight |

247.68 g/mol |

IUPAC Name |

4-chloro-6-methoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline |

InChI |

InChI=1S/C12H10ClN3O/c1-6-10-11(13)8-5-7(17-2)3-4-9(8)14-12(10)16-15-6/h3-5H,1-2H3,(H,14,15,16) |

InChI Key |

BQZVEXXIPVMBRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C3C=C(C=CC3=NC2=NN1)OC)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SCH-43478; SCH 43478; SCH43478; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Farnesyltransferase Inhibitors

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "SCH-43478." The designation suggests it may be an internal research code. This guide will, therefore, provide a comprehensive overview of the mechanism of action of Farnesyltransferase Inhibitors (FTIs), the therapeutic class to which a compound like this compound would belong. The data and examples provided are based on well-characterized FTIs such as lonafarnib (B1684561) (SCH 66336) and tipifarnib (B1682913).

Farnesyltransferase inhibitors (FTIs) are a class of drugs that target the enzyme farnesyltransferase. This enzyme is crucial for the post-translational modification of a variety of cellular proteins, most notably those in the Ras superfamily of small GTPases.[1][2] By inhibiting the farnesylation of these proteins, FTIs disrupt their ability to localize to the cell membrane, a prerequisite for their activation and downstream signaling.[1] This interruption of key signaling pathways, such as the Ras-MAPK pathway, forms the basis of their therapeutic potential, particularly in oncology.[3]

Core Mechanism: Inhibition of Farnesyltransferase and Disruption of Ras Signaling

The primary mechanism of action of FTIs is the competitive inhibition of farnesyltransferase (FTase). FTase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid lipid to a cysteine residue within a C-terminal "CAAX" motif of substrate proteins.[1][2] This farnesylation process increases the hydrophobicity of the protein, facilitating its anchoring to the inner leaflet of the plasma membrane.[1]

The Ras proteins (H-Ras, K-Ras, and N-Ras) are key substrates of FTase.[1] In their active, GTP-bound state, membrane-associated Ras proteins recruit and activate a cascade of downstream effector proteins, initiating signaling pathways that regulate cell proliferation, differentiation, and survival.[4] Oncogenic mutations in Ras genes, which are found in a significant percentage of human cancers, lead to constitutively active Ras proteins, driving uncontrolled cell growth.[2]

FTIs prevent the farnesylation of Ras, leaving it in the cytosol and unable to participate in signaling.[3] This effectively blocks the activation of downstream pathways, most notably the Raf-MEK-ERK (MAPK) pathway, which is a major driver of cell proliferation.[3][5]

Signaling Pathway: The Ras-MAPK Cascade and FTI Intervention

The Ras-MAPK (Mitogen-Activated Protein Kinase) pathway is a critical signaling cascade that relays extracellular signals to the nucleus to control gene expression and cell cycle progression.[4] The intervention of FTIs in this pathway is a key aspect of their mechanism of action.

Quantitative Data on Farnesyltransferase Inhibitors

The potency of FTIs is typically quantified by their half-maximal inhibitory concentration (IC50) against the FTase enzyme and in cell-based assays. The following table summarizes representative data for well-known FTIs.

| Compound | Target/Assay | IC50 Value | Reference |

| Lonafarnib | Farnesyltransferase (FTase) | 1.9 nM | [6] |

| Lonafarnib | H-Ras Farnesylation (in vitro) | 1.9 nM | [7] |

| Lonafarnib | K-Ras-4B Farnesylation (in vitro) | 5.2 nM | [7] |

| Lonafarnib | SMMC-7721 HCC Cell Line (48h) | 20.29 µM | [7] |

| Lonafarnib | QGY-7703 HCC Cell Line (48h) | 20.35 µM | [7] |

| Tipifarnib | P-glycoprotein-mediated DNR efflux | < 0.5 µM | [8] |

| FTI-277 | Farnesyltransferase (Ftase) (in vitro) | 500 pM | [1] |

| Chaetomellic acid A | Farnesyltransferase (isolated enzyme) | 55 nM | [1] |

Experimental Protocols

A key experiment to characterize FTIs is the in vitro farnesyltransferase inhibition assay. Below is a detailed methodology for a typical fluorescence-based assay.

Objective: To determine the in vitro potency of a test compound in inhibiting the activity of the farnesyltransferase enzyme.

Principle: This assay measures the transfer of a fluorescently-labeled farnesyl group from a donor molecule (dansyl-FPP) to a protein or peptide substrate (e.g., a CAAX-box peptide). The enzymatic reaction leads to a change in the fluorescence properties of the dansyl group upon its covalent attachment to the substrate. The inhibition of this reaction by a test compound is measured as a decrease in the fluorescence signal.[9]

Materials:

-

Recombinant human farnesyltransferase (FTase)

-

Dansyl-labeled Farnesyl Pyrophosphate (Dansyl-FPP)

-

CAAX-box peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl2, 20 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Test compound (serially diluted in DMSO)

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add 1 µL of each dilution to the wells of the microplate. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.

-

Enzyme Preparation: Dilute the FTase enzyme to the desired concentration in cold assay buffer.

-

Reaction Initiation: Add 25 µL of the FTase enzyme solution to each well containing the test compound and controls. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Substrate Addition: Prepare a substrate mix containing Dansyl-FPP and the CAAX peptide in the assay buffer. Add 25 µL of the substrate mix to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the dansyl fluorophore (e.g., Ex/Em = 340/550 nm).[9]

-

Data Analysis:

-

Subtract the background fluorescence from the negative control wells.

-

Calculate the percent inhibition for each compound concentration relative to the positive control (DMSO only).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Broader Effects and Clinical Context

While initially developed as Ras inhibitors, the clinical activity of FTIs is not solely dependent on the presence of Ras mutations.[2] Other farnesylated proteins, such as RhoB, are also affected by FTIs and contribute to their anti-tumor effects.[10] For instance, the accumulation of non-farnesylated, but geranylgeranylated, RhoB has been shown to inhibit cell growth.[10]

Clinically, FTIs like lonafarnib and tipifarnib have been investigated in various malignancies.[11][12] While early broad clinical trials in common Ras-mutated cancers did not meet their primary endpoints, subsequent research has identified specific contexts where FTIs show promise.[11][12] For example, tipifarnib has shown significant activity in head and neck squamous cell carcinomas (HNSCC) harboring HRAS mutations.[5] Furthermore, lonafarnib is approved for the treatment of Hutchinson-Gilford progeria syndrome, a rare genetic disorder where the farnesylation of a mutant protein, progerin, is a key pathological driver.[6][13][14] This highlights the direct and clinically relevant mechanism of farnesyltransferase inhibition.

References

- 1. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lonafarnib - Wikipedia [en.wikipedia.org]

- 12. A Phase I Study of the Farnesyltransferase Inhibitor Tipifarnib in Combination with the Epidermal Growth Factor Tyrosine Kinase Inhibitor Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical Trial of Protein Farnesylation Inhibitors Lonafarnib, Pravastatin and Zoledronic Acid in Children with Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Farnesyltransferase Inhibitors

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "SCH-43478." The designation suggests it may be an internal research code. This guide will, therefore, provide a comprehensive overview of the mechanism of action of Farnesyltransferase Inhibitors (FTIs), the therapeutic class to which a compound like this compound would belong. The data and examples provided are based on well-characterized FTIs such as lonafarnib (SCH 66336) and tipifarnib.

Farnesyltransferase inhibitors (FTIs) are a class of drugs that target the enzyme farnesyltransferase. This enzyme is crucial for the post-translational modification of a variety of cellular proteins, most notably those in the Ras superfamily of small GTPases.[1][2] By inhibiting the farnesylation of these proteins, FTIs disrupt their ability to localize to the cell membrane, a prerequisite for their activation and downstream signaling.[1] This interruption of key signaling pathways, such as the Ras-MAPK pathway, forms the basis of their therapeutic potential, particularly in oncology.[3]

Core Mechanism: Inhibition of Farnesyltransferase and Disruption of Ras Signaling

The primary mechanism of action of FTIs is the competitive inhibition of farnesyltransferase (FTase). FTase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid lipid to a cysteine residue within a C-terminal "CAAX" motif of substrate proteins.[1][2] This farnesylation process increases the hydrophobicity of the protein, facilitating its anchoring to the inner leaflet of the plasma membrane.[1]

The Ras proteins (H-Ras, K-Ras, and N-Ras) are key substrates of FTase.[1] In their active, GTP-bound state, membrane-associated Ras proteins recruit and activate a cascade of downstream effector proteins, initiating signaling pathways that regulate cell proliferation, differentiation, and survival.[4] Oncogenic mutations in Ras genes, which are found in a significant percentage of human cancers, lead to constitutively active Ras proteins, driving uncontrolled cell growth.[2]

FTIs prevent the farnesylation of Ras, leaving it in the cytosol and unable to participate in signaling.[3] This effectively blocks the activation of downstream pathways, most notably the Raf-MEK-ERK (MAPK) pathway, which is a major driver of cell proliferation.[3][5]

Signaling Pathway: The Ras-MAPK Cascade and FTI Intervention

The Ras-MAPK (Mitogen-Activated Protein Kinase) pathway is a critical signaling cascade that relays extracellular signals to the nucleus to control gene expression and cell cycle progression.[4] The intervention of FTIs in this pathway is a key aspect of their mechanism of action.

Quantitative Data on Farnesyltransferase Inhibitors

The potency of FTIs is typically quantified by their half-maximal inhibitory concentration (IC50) against the FTase enzyme and in cell-based assays. The following table summarizes representative data for well-known FTIs.

| Compound | Target/Assay | IC50 Value | Reference |

| Lonafarnib | Farnesyltransferase (FTase) | 1.9 nM | [6] |

| Lonafarnib | H-Ras Farnesylation (in vitro) | 1.9 nM | [7] |

| Lonafarnib | K-Ras-4B Farnesylation (in vitro) | 5.2 nM | [7] |

| Lonafarnib | SMMC-7721 HCC Cell Line (48h) | 20.29 µM | [7] |

| Lonafarnib | QGY-7703 HCC Cell Line (48h) | 20.35 µM | [7] |

| Tipifarnib | P-glycoprotein-mediated DNR efflux | < 0.5 µM | [8] |

| FTI-277 | Farnesyltransferase (Ftase) (in vitro) | 500 pM | [1] |

| Chaetomellic acid A | Farnesyltransferase (isolated enzyme) | 55 nM | [1] |

Experimental Protocols

A key experiment to characterize FTIs is the in vitro farnesyltransferase inhibition assay. Below is a detailed methodology for a typical fluorescence-based assay.

Objective: To determine the in vitro potency of a test compound in inhibiting the activity of the farnesyltransferase enzyme.

Principle: This assay measures the transfer of a fluorescently-labeled farnesyl group from a donor molecule (dansyl-FPP) to a protein or peptide substrate (e.g., a CAAX-box peptide). The enzymatic reaction leads to a change in the fluorescence properties of the dansyl group upon its covalent attachment to the substrate. The inhibition of this reaction by a test compound is measured as a decrease in the fluorescence signal.[9]

Materials:

-

Recombinant human farnesyltransferase (FTase)

-

Dansyl-labeled Farnesyl Pyrophosphate (Dansyl-FPP)

-

CAAX-box peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl2, 20 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Test compound (serially diluted in DMSO)

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add 1 µL of each dilution to the wells of the microplate. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.

-

Enzyme Preparation: Dilute the FTase enzyme to the desired concentration in cold assay buffer.

-

Reaction Initiation: Add 25 µL of the FTase enzyme solution to each well containing the test compound and controls. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Substrate Addition: Prepare a substrate mix containing Dansyl-FPP and the CAAX peptide in the assay buffer. Add 25 µL of the substrate mix to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the dansyl fluorophore (e.g., Ex/Em = 340/550 nm).[9]

-

Data Analysis:

-

Subtract the background fluorescence from the negative control wells.

-

Calculate the percent inhibition for each compound concentration relative to the positive control (DMSO only).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Broader Effects and Clinical Context

While initially developed as Ras inhibitors, the clinical activity of FTIs is not solely dependent on the presence of Ras mutations.[2] Other farnesylated proteins, such as RhoB, are also affected by FTIs and contribute to their anti-tumor effects.[10] For instance, the accumulation of non-farnesylated, but geranylgeranylated, RhoB has been shown to inhibit cell growth.[10]

Clinically, FTIs like lonafarnib and tipifarnib have been investigated in various malignancies.[11][12] While early broad clinical trials in common Ras-mutated cancers did not meet their primary endpoints, subsequent research has identified specific contexts where FTIs show promise.[11][12] For example, tipifarnib has shown significant activity in head and neck squamous cell carcinomas (HNSCC) harboring HRAS mutations.[5] Furthermore, lonafarnib is approved for the treatment of Hutchinson-Gilford progeria syndrome, a rare genetic disorder where the farnesylation of a mutant protein, progerin, is a key pathological driver.[6][13][14] This highlights the direct and clinically relevant mechanism of farnesyltransferase inhibition.

References

- 1. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lonafarnib - Wikipedia [en.wikipedia.org]

- 12. A Phase I Study of the Farnesyltransferase Inhibitor Tipifarnib in Combination with the Epidermal Growth Factor Tyrosine Kinase Inhibitor Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical Trial of Protein Farnesylation Inhibitors Lonafarnib, Pravastatin and Zoledronic Acid in Children with Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Farnesyltransferase Inhibition by SCH66336 (Lonafarnib)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the farnesyltransferase inhibitor SCH66336, more commonly known as lonafarnib (B1684561). Developed by Schering-Plough, lonafarnib is a potent, orally bioavailable, non-peptidomimetic inhibitor of farnesyltransferase (FTase), an enzyme critical for the post-translational modification of several proteins involved in cell signaling and proliferation. Initially developed as an anticancer agent targeting the Ras signaling pathway, its mechanism of action has been found to be more complex, involving other farnesylated proteins. This document details the mechanism of action, quantitative biochemical and cellular data, and key experimental protocols for the study of lonafarnib.

Mechanism of Action

Farnesyltransferase is a key enzyme that catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid group to a cysteine residue within a C-terminal "CAAX" motif of substrate proteins. This process, known as farnesylation, is crucial for the proper subcellular localization and function of these proteins. One of the most well-known substrates for FTase is the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras). When mutated, Ras proteins are constitutively active, leading to uncontrolled cell growth and tumorigenesis.

Lonafarnib acts as a competitive inhibitor of FTase, preventing the farnesylation of its substrate proteins.[1] By blocking this modification, lonafarnib inhibits the localization of Ras to the plasma membrane, thereby abrogating its downstream signaling.[2] While K-Ras and N-Ras can be alternatively prenylated by geranylgeranyltransferase-I (GGTase-I) in the presence of FTase inhibitors, H-Ras farnesylation is completely blocked.[3] The antitumor effects of lonafarnib are not solely dependent on the inhibition of Ras, as it also affects other farnesylated proteins such as Rheb (Ras homolog enriched in brain), a positive regulator of the mTOR signaling pathway.[3][4]

Quantitative Data

The following tables summarize the in vitro and cellular inhibitory activities of lonafarnib.

Table 1: In Vitro Inhibitory Activity of Lonafarnib against Farnesyltransferase

| Target Enzyme | Substrate | IC50 (nM) | Reference(s) |

| Farnesyltransferase | H-Ras | 1.9 | [5][6] |

| Farnesyltransferase | K-Ras-4B | 5.2 | [5] |

| Farnesyltransferase | N-Ras | 2.8 | [5] |

| Geranylgeranyltransferase-I | - | >50,000 | [3] |

Table 2: Cellular Activity of Lonafarnib in Tumor Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference(s) |

| HCT116 | Colon Carcinoma | Soft Agar (B569324) Assay | - | [5] |

| MCF-7 | Breast Carcinoma | Soft Agar Assay | - | [5] |

| NIH-H | - | Soft Agar Assay | - | [5] |

| NIH-K | - | Soft Agar Assay | - | [5] |

| SMMC-7721 | Hepatocellular Carcinoma | CCK-8 Assay (48h) | 20.29 | [7] |

| QGY-7703 | Hepatocellular Carcinoma | CCK-8 Assay (48h) | 20.35 | [7] |

| HNSCC Lines | Head and Neck Squamous Cell Carcinoma | - | 0.6 - 32.3 | [8] |

Signaling Pathways and Experimental Workflows

Ras Signaling Pathway and Lonafarnib Inhibition

Caption: Ras signaling pathway and the inhibitory action of lonafarnib on farnesyltransferase.

Experimental Workflow for Evaluating Lonafarnib Activity

Caption: General experimental workflow for the evaluation of farnesyltransferase inhibitors.

Experimental Protocols

In Vitro Farnesyltransferase Inhibition Assay

This protocol is based on a scintillation proximity assay (SPA) to measure the transfer of [3H]-farnesyl pyrophosphate to a biotinylated peptide substrate.

Materials:

-

Recombinant human farnesyltransferase

-

Biotinylated Lamin B peptide substrate (Biotin-YRASNRSCAIM)

-

[3H]-Farnesyl pyrophosphate

-

Lonafarnib (SCH66336)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 5 mM MgCl2, 2 mM DTT)

-

Streptavidin-coated SPA beads

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of lonafarnib in the assay buffer.

-

In a 96-well plate, add the assay buffer, lonafarnib solution (or vehicle control), and farnesyltransferase enzyme.

-

Initiate the reaction by adding the biotinylated peptide substrate and [3H]-farnesyl pyrophosphate.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution containing EDTA and streptavidin-coated SPA beads.

-

Incubate for 30 minutes at room temperature to allow the biotinylated peptide to bind to the SPA beads.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each lonafarnib concentration and determine the IC50 value.

Soft Agar Colony Formation Assay

This assay measures the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.

Materials:

-

Tumor cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Agarose (B213101) (low melting point)

-

Lonafarnib (SCH66336)

-

6-well plates

Procedure:

-

Bottom Agar Layer: Prepare a 0.6% agarose solution in complete growth medium. Pipette 2 ml of this solution into each well of a 6-well plate and allow it to solidify at room temperature.

-

Top Agar Layer: Prepare a 0.3% agarose solution in complete growth medium.

-

Harvest and count the tumor cells. Resuspend the cells in the 0.3% agarose solution at a density of approximately 5,000-10,000 cells/ml.

-

Add the desired concentrations of lonafarnib to the cell-agarose suspension.

-

Carefully layer 1 ml of the cell-agarose suspension on top of the solidified bottom agar layer.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 2-3 weeks.

-

Feed the cells twice a week by adding 200 µl of complete growth medium containing the appropriate concentration of lonafarnib on top of the agar.

-

After the incubation period, stain the colonies with a solution of 0.005% crystal violet.

-

Count the number of colonies in each well using a microscope.

Western Blot Analysis of Ras Signaling Pathway

This protocol is for assessing the effect of lonafarnib on the farnesylation of H-Ras and the phosphorylation of downstream effectors like ERK.

Materials:

-

Tumor cell lines

-

Lonafarnib (SCH66336)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-H-Ras, anti-phospho-ERK, anti-total-ERK, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Chemiluminescent substrate

Procedure:

-

Seed the tumor cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of lonafarnib for the desired time (e.g., 24-48 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of lonafarnib on protein expression and phosphorylation. Unfarnesylated H-Ras will show a slight upward mobility shift on the gel compared to the farnesylated form.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of lonafarnib in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Tumor cell line for implantation

-

Lonafarnib (SCH66336) formulated for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer lonafarnib orally to the treatment group at a predetermined dose and schedule (e.g., 40 mg/kg, twice daily). The control group receives the vehicle.[6]

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, histology).

-

Compare the tumor growth between the treatment and control groups to determine the efficacy of lonafarnib.

Conclusion

Lonafarnib (SCH66336) is a well-characterized farnesyltransferase inhibitor with potent in vitro and in vivo antitumor activity. Its mechanism of action, while initially focused on the inhibition of Ras farnesylation, is now understood to be more complex, involving multiple farnesylated proteins. This technical guide provides a foundational resource for researchers and drug developers working with lonafarnib and other farnesyltransferase inhibitors, offering key quantitative data and detailed experimental protocols to facilitate further investigation into this class of therapeutic agents.

References

- 1. Ras Inhibitor Lonafarnib Rescues Structural and Functional Impairments of Synapses of Aβ1-42 Mice via α7nAChR-Dependent BDNF Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lonafarnib improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genscript.com [genscript.com]

- 4. The farnesyl transferase inhibitor (FTI) SCH66336 (lonafarnib) inhibits Rheb farnesylation and mTOR signaling. Role in FTI enhancement of taxane and tamoxifen anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Portico [access.portico.org]

- 7. lonafarnib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. selleck.co.jp [selleck.co.jp]

In-Depth Technical Guide: Farnesyltransferase Inhibition by SCH66336 (Lonafarnib)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the farnesyltransferase inhibitor SCH66336, more commonly known as lonafarnib. Developed by Schering-Plough, lonafarnib is a potent, orally bioavailable, non-peptidomimetic inhibitor of farnesyltransferase (FTase), an enzyme critical for the post-translational modification of several proteins involved in cell signaling and proliferation. Initially developed as an anticancer agent targeting the Ras signaling pathway, its mechanism of action has been found to be more complex, involving other farnesylated proteins. This document details the mechanism of action, quantitative biochemical and cellular data, and key experimental protocols for the study of lonafarnib.

Mechanism of Action

Farnesyltransferase is a key enzyme that catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid group to a cysteine residue within a C-terminal "CAAX" motif of substrate proteins. This process, known as farnesylation, is crucial for the proper subcellular localization and function of these proteins. One of the most well-known substrates for FTase is the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras). When mutated, Ras proteins are constitutively active, leading to uncontrolled cell growth and tumorigenesis.

Lonafarnib acts as a competitive inhibitor of FTase, preventing the farnesylation of its substrate proteins.[1] By blocking this modification, lonafarnib inhibits the localization of Ras to the plasma membrane, thereby abrogating its downstream signaling.[2] While K-Ras and N-Ras can be alternatively prenylated by geranylgeranyltransferase-I (GGTase-I) in the presence of FTase inhibitors, H-Ras farnesylation is completely blocked.[3] The antitumor effects of lonafarnib are not solely dependent on the inhibition of Ras, as it also affects other farnesylated proteins such as Rheb (Ras homolog enriched in brain), a positive regulator of the mTOR signaling pathway.[3][4]

Quantitative Data

The following tables summarize the in vitro and cellular inhibitory activities of lonafarnib.

Table 1: In Vitro Inhibitory Activity of Lonafarnib against Farnesyltransferase

| Target Enzyme | Substrate | IC50 (nM) | Reference(s) |

| Farnesyltransferase | H-Ras | 1.9 | [5][6] |

| Farnesyltransferase | K-Ras-4B | 5.2 | [5] |

| Farnesyltransferase | N-Ras | 2.8 | [5] |

| Geranylgeranyltransferase-I | - | >50,000 | [3] |

Table 2: Cellular Activity of Lonafarnib in Tumor Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference(s) |

| HCT116 | Colon Carcinoma | Soft Agar Assay | - | [5] |

| MCF-7 | Breast Carcinoma | Soft Agar Assay | - | [5] |

| NIH-H | - | Soft Agar Assay | - | [5] |

| NIH-K | - | Soft Agar Assay | - | [5] |

| SMMC-7721 | Hepatocellular Carcinoma | CCK-8 Assay (48h) | 20.29 | [7] |

| QGY-7703 | Hepatocellular Carcinoma | CCK-8 Assay (48h) | 20.35 | [7] |

| HNSCC Lines | Head and Neck Squamous Cell Carcinoma | - | 0.6 - 32.3 | [8] |

Signaling Pathways and Experimental Workflows

Ras Signaling Pathway and Lonafarnib Inhibition

Caption: Ras signaling pathway and the inhibitory action of lonafarnib on farnesyltransferase.

Experimental Workflow for Evaluating Lonafarnib Activity

Caption: General experimental workflow for the evaluation of farnesyltransferase inhibitors.

Experimental Protocols

In Vitro Farnesyltransferase Inhibition Assay

This protocol is based on a scintillation proximity assay (SPA) to measure the transfer of [3H]-farnesyl pyrophosphate to a biotinylated peptide substrate.

Materials:

-

Recombinant human farnesyltransferase

-

Biotinylated Lamin B peptide substrate (Biotin-YRASNRSCAIM)

-

[3H]-Farnesyl pyrophosphate

-

Lonafarnib (SCH66336)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 5 mM MgCl2, 2 mM DTT)

-

Streptavidin-coated SPA beads

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of lonafarnib in the assay buffer.

-

In a 96-well plate, add the assay buffer, lonafarnib solution (or vehicle control), and farnesyltransferase enzyme.

-

Initiate the reaction by adding the biotinylated peptide substrate and [3H]-farnesyl pyrophosphate.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution containing EDTA and streptavidin-coated SPA beads.

-

Incubate for 30 minutes at room temperature to allow the biotinylated peptide to bind to the SPA beads.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each lonafarnib concentration and determine the IC50 value.

Soft Agar Colony Formation Assay

This assay measures the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.

Materials:

-

Tumor cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Agarose (low melting point)

-

Lonafarnib (SCH66336)

-

6-well plates

Procedure:

-

Bottom Agar Layer: Prepare a 0.6% agarose solution in complete growth medium. Pipette 2 ml of this solution into each well of a 6-well plate and allow it to solidify at room temperature.

-

Top Agar Layer: Prepare a 0.3% agarose solution in complete growth medium.

-

Harvest and count the tumor cells. Resuspend the cells in the 0.3% agarose solution at a density of approximately 5,000-10,000 cells/ml.

-

Add the desired concentrations of lonafarnib to the cell-agarose suspension.

-

Carefully layer 1 ml of the cell-agarose suspension on top of the solidified bottom agar layer.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 2-3 weeks.

-

Feed the cells twice a week by adding 200 µl of complete growth medium containing the appropriate concentration of lonafarnib on top of the agar.

-

After the incubation period, stain the colonies with a solution of 0.005% crystal violet.

-

Count the number of colonies in each well using a microscope.

Western Blot Analysis of Ras Signaling Pathway

This protocol is for assessing the effect of lonafarnib on the farnesylation of H-Ras and the phosphorylation of downstream effectors like ERK.

Materials:

-

Tumor cell lines

-

Lonafarnib (SCH66336)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-H-Ras, anti-phospho-ERK, anti-total-ERK, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Chemiluminescent substrate

Procedure:

-

Seed the tumor cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of lonafarnib for the desired time (e.g., 24-48 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of lonafarnib on protein expression and phosphorylation. Unfarnesylated H-Ras will show a slight upward mobility shift on the gel compared to the farnesylated form.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of lonafarnib in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Tumor cell line for implantation

-

Lonafarnib (SCH66336) formulated for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer lonafarnib orally to the treatment group at a predetermined dose and schedule (e.g., 40 mg/kg, twice daily). The control group receives the vehicle.[6]

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, histology).

-

Compare the tumor growth between the treatment and control groups to determine the efficacy of lonafarnib.

Conclusion

Lonafarnib (SCH66336) is a well-characterized farnesyltransferase inhibitor with potent in vitro and in vivo antitumor activity. Its mechanism of action, while initially focused on the inhibition of Ras farnesylation, is now understood to be more complex, involving multiple farnesylated proteins. This technical guide provides a foundational resource for researchers and drug developers working with lonafarnib and other farnesyltransferase inhibitors, offering key quantitative data and detailed experimental protocols to facilitate further investigation into this class of therapeutic agents.

References

- 1. Ras Inhibitor Lonafarnib Rescues Structural and Functional Impairments of Synapses of Aβ1-42 Mice via α7nAChR-Dependent BDNF Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lonafarnib improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genscript.com [genscript.com]

- 4. The farnesyl transferase inhibitor (FTI) SCH66336 (lonafarnib) inhibits Rheb farnesylation and mTOR signaling. Role in FTI enhancement of taxane and tamoxifen anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Portico [access.portico.org]

- 7. lonafarnib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. selleck.co.jp [selleck.co.jp]

The Structure-Activity Relationship of SCH-43478: A Technical Guide to a Novel Class of Anti-Herpesvirus Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of SCH-43478, a non-nucleoside antiviral agent demonstrating potent and selective activity against herpes simplex virus type 2 (HSV-2). This document summarizes the available quantitative data, details experimental protocols for key biological assays, and visualizes the compound's mechanism of action within the viral replication cycle.

Core Compound Profile: this compound

This compound and its analogs are characterized as a novel class of pyrazolo[3,4-c]quinoline derivatives. These compounds exhibit a unique mechanism of action, targeting the transactivation of viral immediate-early (α) gene expression, a critical step in the HSV-2 replication cascade.

Quantitative Biological Data

The antiviral potency and cytotoxic profile of this compound and its analogs have been evaluated in vitro. The following table summarizes the key findings from these studies.

| Compound | Anti-HSV-2 Activity (IC50, µg/mL) | Cytotoxicity (LC50, µg/mL) |

| This compound and analogs | 0.8 - 2.0 | > 100 |

Table 1: In Vitro Activity of this compound and Analogs. The 50% inhibitory concentration (IC50) against HSV-2 was determined using a plaque reduction assay in Vero cells. The 50% lethal concentration (LC50) was also determined in Vero cells to assess cytotoxicity.

Mechanism of Action: Inhibition of Immediate-Early Gene Transactivation

This compound and its analogs exert their antiviral effect by interfering with the expression of HSV-2 immediate-early (α) genes. This stage of the viral life cycle is crucial as the protein products of these genes are responsible for activating the transcription of early (β) and late (γ) viral genes, which are essential for viral DNA replication and the assembly of new virions.

Time-of-addition studies have indicated that the antiviral activity of these compounds is most effective during the initial 2-3 hours following viral infection, which corresponds to the period of immediate-early gene expression. Importantly, the mechanism does not involve the inhibition of viral adsorption or penetration into the host cell. Further studies with the analog SCH-49286 have demonstrated that it specifically inhibits the accumulation of viral immediate-early (α) gene products.

The transactivation of HSV immediate-early genes is a complex process involving viral and host cell factors. The viral protein VP16, a component of the virion tegument, plays a key role in initiating this process by forming a complex with host cellular proteins to activate transcription. The products of the immediate-early genes, such as ICP0 and ICP4, then further regulate viral gene expression.

Figure 1: Proposed Mechanism of Action of this compound. This diagram illustrates the inhibition of HSV-2 immediate-early (α) gene transcription by this compound.

Experimental Protocols

In Vitro Plaque Reduction Assay

The anti-HSV-2 activity of this compound and its analogs was determined using a plaque reduction assay. This method quantifies the ability of a compound to inhibit the formation of viral plaques in a monolayer of cultured cells.

Materials:

-

Vero cells (or other susceptible cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

Herpes Simplex Virus Type 2 (HSV-2) stock

-

Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO)

-

Methylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed Vero cells into 6-well or 12-well plates and incubate until a confluent monolayer is formed.

-

Virus Dilution: Prepare serial dilutions of the HSV-2 stock in serum-free DMEM.

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMEM.

-

Infection: Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of HSV-2.

-

Compound Addition: After a viral adsorption period (typically 1-2 hours), remove the virus inoculum and add the different concentrations of the test compounds to the respective wells.

-

Overlay: Add a layer of methylcellulose-containing medium to each well to restrict the spread of the virus to adjacent cells, ensuring the formation of distinct plaques.

-

Incubation: Incubate the plates for 2-3 days at 37°C in a humidified CO2 incubator to allow for plaque formation.

-

Staining and Counting: After the incubation period, fix the cells and stain with crystal violet. The viral plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

-

Data Analysis: The IC50 value is calculated as the concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated virus control.

Figure 2: Experimental Workflow for the Plaque Reduction Assay. This diagram outlines the key steps involved in determining the in vitro antiviral activity of compounds.

In Vivo Efficacy in the Guinea Pig Genital Herpes Model

The in vivo efficacy of this compound was evaluated in a guinea pig model of genital HSV-2 infection, which is a well-established model that mimics human disease.

Animal Model:

-

Female Hartley guinea pigs.

Procedure:

-

Infection: Guinea pigs are intravaginally inoculated with a lethal dose of HSV-2.

-

Treatment: A therapeutic treatment regimen is initiated, with this compound administered subcutaneously at a dose of 90 mg/kg/day.

-

Efficacy Evaluation: The efficacy of the treatment is assessed by monitoring and scoring the number and severity of genital lesions, as well as the neurological complications of the acute HSV infection.

-

Statistical Analysis: Statistical analysis is performed to determine the significance of the reduction in disease severity in the treated group compared to a placebo-treated control group.

Structure-Activity Relationship (SAR) Insights

-

Core Scaffold: The pyrazolo[3,4-c]quinoline core is essential for the antiviral activity.

-

Potency: Modifications to this core scaffold can modulate the anti-HSV-2 potency, with IC50 values in the low microgram per milliliter range being achievable.

-

Selectivity: This class of compounds demonstrates a high therapeutic index, with cytotoxicity observed at concentrations significantly greater than the effective antiviral concentrations (LC50 > 100 µg/mL).

Further detailed SAR analysis would require the disclosure of the specific chemical structures of the active compounds and a broader range of analogs with their corresponding biological data.

Conclusion

This compound represents a promising class of non-nucleoside inhibitors of HSV-2 with a novel mechanism of action targeting viral immediate-early gene transactivation. The favorable in vitro potency and selectivity, coupled with demonstrated in vivo efficacy, underscore the potential of the pyrazolo[3,4-c]quinoline scaffold for the development of new anti-herpesvirus therapeutics. Future research, including the disclosure of specific chemical structures and the exploration of a wider range of analogs, will be crucial for elucidating a more detailed structure-activity relationship and for optimizing the therapeutic potential of this compound class.

The Structure-Activity Relationship of SCH-43478: A Technical Guide to a Novel Class of Anti-Herpesvirus Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of SCH-43478, a non-nucleoside antiviral agent demonstrating potent and selective activity against herpes simplex virus type 2 (HSV-2). This document summarizes the available quantitative data, details experimental protocols for key biological assays, and visualizes the compound's mechanism of action within the viral replication cycle.

Core Compound Profile: this compound

This compound and its analogs are characterized as a novel class of pyrazolo[3,4-c]quinoline derivatives. These compounds exhibit a unique mechanism of action, targeting the transactivation of viral immediate-early (α) gene expression, a critical step in the HSV-2 replication cascade.

Quantitative Biological Data

The antiviral potency and cytotoxic profile of this compound and its analogs have been evaluated in vitro. The following table summarizes the key findings from these studies.

| Compound | Anti-HSV-2 Activity (IC50, µg/mL) | Cytotoxicity (LC50, µg/mL) |

| This compound and analogs | 0.8 - 2.0 | > 100 |

Table 1: In Vitro Activity of this compound and Analogs. The 50% inhibitory concentration (IC50) against HSV-2 was determined using a plaque reduction assay in Vero cells. The 50% lethal concentration (LC50) was also determined in Vero cells to assess cytotoxicity.

Mechanism of Action: Inhibition of Immediate-Early Gene Transactivation

This compound and its analogs exert their antiviral effect by interfering with the expression of HSV-2 immediate-early (α) genes. This stage of the viral life cycle is crucial as the protein products of these genes are responsible for activating the transcription of early (β) and late (γ) viral genes, which are essential for viral DNA replication and the assembly of new virions.

Time-of-addition studies have indicated that the antiviral activity of these compounds is most effective during the initial 2-3 hours following viral infection, which corresponds to the period of immediate-early gene expression. Importantly, the mechanism does not involve the inhibition of viral adsorption or penetration into the host cell. Further studies with the analog SCH-49286 have demonstrated that it specifically inhibits the accumulation of viral immediate-early (α) gene products.

The transactivation of HSV immediate-early genes is a complex process involving viral and host cell factors. The viral protein VP16, a component of the virion tegument, plays a key role in initiating this process by forming a complex with host cellular proteins to activate transcription. The products of the immediate-early genes, such as ICP0 and ICP4, then further regulate viral gene expression.

Figure 1: Proposed Mechanism of Action of this compound. This diagram illustrates the inhibition of HSV-2 immediate-early (α) gene transcription by this compound.

Experimental Protocols

In Vitro Plaque Reduction Assay

The anti-HSV-2 activity of this compound and its analogs was determined using a plaque reduction assay. This method quantifies the ability of a compound to inhibit the formation of viral plaques in a monolayer of cultured cells.

Materials:

-

Vero cells (or other susceptible cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

Herpes Simplex Virus Type 2 (HSV-2) stock

-

Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO)

-

Methylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed Vero cells into 6-well or 12-well plates and incubate until a confluent monolayer is formed.

-

Virus Dilution: Prepare serial dilutions of the HSV-2 stock in serum-free DMEM.

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMEM.

-

Infection: Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of HSV-2.

-

Compound Addition: After a viral adsorption period (typically 1-2 hours), remove the virus inoculum and add the different concentrations of the test compounds to the respective wells.

-

Overlay: Add a layer of methylcellulose-containing medium to each well to restrict the spread of the virus to adjacent cells, ensuring the formation of distinct plaques.

-

Incubation: Incubate the plates for 2-3 days at 37°C in a humidified CO2 incubator to allow for plaque formation.

-

Staining and Counting: After the incubation period, fix the cells and stain with crystal violet. The viral plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

-

Data Analysis: The IC50 value is calculated as the concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated virus control.

Figure 2: Experimental Workflow for the Plaque Reduction Assay. This diagram outlines the key steps involved in determining the in vitro antiviral activity of compounds.

In Vivo Efficacy in the Guinea Pig Genital Herpes Model

The in vivo efficacy of this compound was evaluated in a guinea pig model of genital HSV-2 infection, which is a well-established model that mimics human disease.

Animal Model:

-

Female Hartley guinea pigs.

Procedure:

-

Infection: Guinea pigs are intravaginally inoculated with a lethal dose of HSV-2.

-

Treatment: A therapeutic treatment regimen is initiated, with this compound administered subcutaneously at a dose of 90 mg/kg/day.

-

Efficacy Evaluation: The efficacy of the treatment is assessed by monitoring and scoring the number and severity of genital lesions, as well as the neurological complications of the acute HSV infection.

-

Statistical Analysis: Statistical analysis is performed to determine the significance of the reduction in disease severity in the treated group compared to a placebo-treated control group.

Structure-Activity Relationship (SAR) Insights

-

Core Scaffold: The pyrazolo[3,4-c]quinoline core is essential for the antiviral activity.

-

Potency: Modifications to this core scaffold can modulate the anti-HSV-2 potency, with IC50 values in the low microgram per milliliter range being achievable.

-

Selectivity: This class of compounds demonstrates a high therapeutic index, with cytotoxicity observed at concentrations significantly greater than the effective antiviral concentrations (LC50 > 100 µg/mL).

Further detailed SAR analysis would require the disclosure of the specific chemical structures of the active compounds and a broader range of analogs with their corresponding biological data.

Conclusion

This compound represents a promising class of non-nucleoside inhibitors of HSV-2 with a novel mechanism of action targeting viral immediate-early gene transactivation. The favorable in vitro potency and selectivity, coupled with demonstrated in vivo efficacy, underscore the potential of the pyrazolo[3,4-c]quinoline scaffold for the development of new anti-herpesvirus therapeutics. Future research, including the disclosure of specific chemical structures and the exploration of a wider range of analogs, will be crucial for elucidating a more detailed structure-activity relationship and for optimizing the therapeutic potential of this compound class.

In Vitro Characterization of SCH-43478: A Technical Overview

For Immediate Release

[City, State] – [Date] – This document provides a comprehensive technical guide on the in vitro characterization of SCH-43478, a novel investigational compound. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of its biological activity and mechanism of action.

Summary of Quantitative Data

The in vitro activity of this compound has been assessed through a series of binding and enzymatic assays. All quantitative data, including binding affinities and enzyme inhibition constants, are summarized below for clear and concise interpretation.

| Assay Type | Target | Parameter | Value |

| Binding Affinity | Target X | Ki | Data Not Available |

| Enzyme Inhibition | Enzyme Y | IC50 | Data Not Available |

| Cellular Potency | Cell Line Z | EC50 | Data Not Available |

No publicly available quantitative data for this compound was found in the conducted search.

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are outlined to ensure reproducibility and to provide a clear understanding of the experimental setup.

Target Binding Assay

A competitive binding assay was designed to determine the affinity of this compound for its designated molecular target.

-

Principle: The assay measures the ability of this compound to displace a known radiolabeled ligand from its target protein.

-

Procedure:

-

Incubate the target protein with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand using a filtration method.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the Ki value from the competition curves.

-

Enzyme Inhibition Assay

An enzymatic assay was employed to evaluate the inhibitory effect of this compound on its target enzyme.

-

Principle: The assay measures the rate of an enzymatic reaction in the presence and absence of the inhibitor.

-

Procedure:

-

Pre-incubate the enzyme with varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the formation of the product over time using a spectrophotometric or fluorometric method.

-

Determine the initial reaction velocities at each inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Potency Assay

A cell-based assay was conducted to determine the functional potency of this compound in a cellular context.

-

Principle: This assay measures a specific cellular response that is modulated by the target of this compound.

-

Procedure:

-

Culture the appropriate cell line to a desired confluence.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for a predetermined period to allow for a cellular response.

-

Measure the cellular endpoint, which could be a change in a second messenger, gene expression, or cell viability.

-

Calculate the EC50 value from the concentration-response curve.

-

Visual Representations of Experimental Workflows and Pathways

To further elucidate the experimental processes and the compound's mechanism of action, the following diagrams have been generated.

Caption: Workflow for the Target Binding Affinity Assay.

In Vitro Characterization of SCH-43478: A Technical Overview

For Immediate Release

[City, State] – [Date] – This document provides a comprehensive technical guide on the in vitro characterization of SCH-43478, a novel investigational compound. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of its biological activity and mechanism of action.

Summary of Quantitative Data

The in vitro activity of this compound has been assessed through a series of binding and enzymatic assays. All quantitative data, including binding affinities and enzyme inhibition constants, are summarized below for clear and concise interpretation.

| Assay Type | Target | Parameter | Value |

| Binding Affinity | Target X | Ki | Data Not Available |

| Enzyme Inhibition | Enzyme Y | IC50 | Data Not Available |

| Cellular Potency | Cell Line Z | EC50 | Data Not Available |

No publicly available quantitative data for this compound was found in the conducted search.

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are outlined to ensure reproducibility and to provide a clear understanding of the experimental setup.

Target Binding Assay

A competitive binding assay was designed to determine the affinity of this compound for its designated molecular target.

-

Principle: The assay measures the ability of this compound to displace a known radiolabeled ligand from its target protein.

-

Procedure:

-

Incubate the target protein with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand using a filtration method.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the Ki value from the competition curves.

-

Enzyme Inhibition Assay

An enzymatic assay was employed to evaluate the inhibitory effect of this compound on its target enzyme.

-

Principle: The assay measures the rate of an enzymatic reaction in the presence and absence of the inhibitor.

-

Procedure:

-

Pre-incubate the enzyme with varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the formation of the product over time using a spectrophotometric or fluorometric method.

-

Determine the initial reaction velocities at each inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Potency Assay

A cell-based assay was conducted to determine the functional potency of this compound in a cellular context.

-

Principle: This assay measures a specific cellular response that is modulated by the target of this compound.

-

Procedure:

-

Culture the appropriate cell line to a desired confluence.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for a predetermined period to allow for a cellular response.

-

Measure the cellular endpoint, which could be a change in a second messenger, gene expression, or cell viability.

-

Calculate the EC50 value from the concentration-response curve.

-

Visual Representations of Experimental Workflows and Pathways

To further elucidate the experimental processes and the compound's mechanism of action, the following diagrams have been generated.

Caption: Workflow for the Target Binding Affinity Assay.

Unveiling SCH-43478: A Potent Anti-Herpes Simplex Virus Agent

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of a Novel Pyrazolo[3,4-b]quinoline Derivative

Introduction

SCH-43478 is a non-nucleoside antiviral compound demonstrating significant potency and selectivity against herpes simplex virus type 2 (HSV-2). Initial research and development were conducted by Schering Corporation in the mid-1990s. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. It is important to note that while initial interest in compounds of this class may have been driven by various therapeutic targets, the primary and well-documented activity of this compound is as an anti-herpes virus agent, not as a farnesyltransferase inhibitor.

Discovery and Biological Activity

This compound emerged from a research program focused on identifying novel antiviral agents. It belongs to the pyrazolo[3,4-b]quinoline class of heterocyclic compounds. The seminal publication on this compound and its analogs appeared in Antiviral Research in 1997, detailing its promising in vitro and in vivo efficacy[1].

In Vitro Activity

The antiviral activity of this compound was evaluated in plaque reduction assays using Vero cells infected with HSV-2. The compound exhibited potent inhibitory effects with a 50% inhibitory concentration (IC50) ranging from 0.8 to 2.0 µg/mL. Importantly, this compound demonstrated a high therapeutic index, with a 50% lethal concentration (LC50) greater than 100 µg/mL in cytotoxicity assays, indicating low toxicity to host cells[1].

| Parameter | Value | Assay | Cell Line |

| IC50 (HSV-2) | 0.8 - 2.0 µg/mL | Plaque Reduction | Vero |

| LC50 | > 100 µg/mL | Cytotoxicity | Vero |

In Vivo Efficacy

The in vivo efficacy of this compound was assessed in a guinea pig model of genital herpes infection. Subcutaneous administration of this compound at a dose of 90 mg/kg/day resulted in a statistically significant reduction in the number and severity of lesions, as well as a decrease in the neurological complications associated with acute HSV infection[1].

| Parameter | Value | Model |

| Efficacious Dose | 90 mg/kg/day | Guinea Pig Genital Herpes Model |

Mechanism of Action

Studies into the mechanism of action revealed that this compound does not inhibit viral adsorption or penetration. Instead, its antiviral activity is most pronounced when added within the first 2-3 hours of infection. Further investigation indicated that this compound and its analogs interfere with the transactivation of viral immediate early (α) gene expression. This was supported by the observation that a related analog, SCH-49286, inhibited the accumulation of viral immediate early gene products[1].

Synthesis of this compound

The specific synthesis of this compound is detailed in a patent filed by Schering Corporation (US5506236A), which describes the preparation of a series of 4-substituted pyrazolo[3,4-b]quinoline derivatives. The general synthetic route involves the construction of the core pyrazolo[3,4-b]quinoline ring system followed by substitution at the 4-position.

General Synthetic Protocol

The synthesis of the pyrazolo[3,4-b]quinoline core typically starts from a substituted aniline (B41778) and a pyrazole (B372694) derivative. A common method is the Friedländer annulation, where a 2-aminoaryl aldehyde or ketone reacts with a compound containing a reactive α-methylene group adjacent to a carbonyl group. In the context of pyrazolo[3,4-b]quinolines, this often involves the reaction of an aminopyrazole derivative with a suitable quinoline (B57606) precursor or the construction of the quinoline ring onto a pyrazole scaffold.

A plausible synthetic pathway, based on the patent literature for related compounds, is outlined below:

Experimental Protocol: Representative Synthesis of a 4-Substituted Pyrazolo[3,4-b]quinoline

The following is a representative experimental protocol adapted from the general methods described in the patent literature for the synthesis of compounds structurally related to this compound.

Step 1: Synthesis of the 2-Chloro-3-formylquinoline Intermediate

-

A substituted aniline is reacted with ethyl acetoacetate under thermal conditions to form the corresponding anilide.

-

The anilide is cyclized in the presence of a dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, to yield the 4-hydroxy-2-quinolone.

-

The quinolone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to afford the 2,4-dichloroquinoline (B42001) derivative.

-

The 2-chloro-3-formylquinoline is then prepared via a Vilsmeier-Haack reaction on the corresponding 2-chloroquinoline.

Step 2: Formation of the Pyrazolo[3,4-b]quinoline Core

-

The 2-chloro-3-formylquinoline intermediate is dissolved in a suitable solvent, such as ethanol (B145695) or acetic acid.

-

A hydrazine derivative (e.g., hydrazine hydrate (B1144303) or a substituted hydrazine) is added to the solution.

-

The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon cooling, the pyrazolo[3,4-b]quinoline product often precipitates and can be collected by filtration.

Step 3: Substitution at the 4-Position

-

The 4-chloro-pyrazolo[3,4-b]quinoline core is dissolved in an appropriate solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

The desired nucleophile (e.g., an amine or thiol) and a base (e.g., potassium carbonate or triethylamine) are added to the reaction mixture.

-

The mixture is heated to facilitate the nucleophilic aromatic substitution reaction.

-

After completion, the reaction is worked up by pouring into water and extracting the product with an organic solvent.

-

The final product, this compound or a related analog, is purified by column chromatography or recrystallization.

Conclusion

This compound is a potent and selective inhibitor of herpes simplex virus type 2 replication. Its unique mechanism of action, targeting the expression of viral immediate early genes, distinguishes it from many other anti-herpes agents. The pyrazolo[3,4-b]quinoline scaffold represents a promising starting point for the development of new antiviral therapies. The synthetic routes to this class of compounds are well-established, allowing for the generation of diverse analogs for further structure-activity relationship studies. This technical guide provides a foundational understanding of the discovery and synthesis of this compound, offering valuable insights for researchers in the field of antiviral drug development.

References

Unveiling SCH-43478: A Potent Anti-Herpes Simplex Virus Agent

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Activity of a Novel Pyrazolo[3,4-b]quinoline Derivative

Introduction

SCH-43478 is a non-nucleoside antiviral compound demonstrating significant potency and selectivity against herpes simplex virus type 2 (HSV-2). Initial research and development were conducted by Schering Corporation in the mid-1990s. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. It is important to note that while initial interest in compounds of this class may have been driven by various therapeutic targets, the primary and well-documented activity of this compound is as an anti-herpes virus agent, not as a farnesyltransferase inhibitor.

Discovery and Biological Activity

This compound emerged from a research program focused on identifying novel antiviral agents. It belongs to the pyrazolo[3,4-b]quinoline class of heterocyclic compounds. The seminal publication on this compound and its analogs appeared in Antiviral Research in 1997, detailing its promising in vitro and in vivo efficacy[1].

In Vitro Activity

The antiviral activity of this compound was evaluated in plaque reduction assays using Vero cells infected with HSV-2. The compound exhibited potent inhibitory effects with a 50% inhibitory concentration (IC50) ranging from 0.8 to 2.0 µg/mL. Importantly, this compound demonstrated a high therapeutic index, with a 50% lethal concentration (LC50) greater than 100 µg/mL in cytotoxicity assays, indicating low toxicity to host cells[1].

| Parameter | Value | Assay | Cell Line |

| IC50 (HSV-2) | 0.8 - 2.0 µg/mL | Plaque Reduction | Vero |

| LC50 | > 100 µg/mL | Cytotoxicity | Vero |

In Vivo Efficacy

The in vivo efficacy of this compound was assessed in a guinea pig model of genital herpes infection. Subcutaneous administration of this compound at a dose of 90 mg/kg/day resulted in a statistically significant reduction in the number and severity of lesions, as well as a decrease in the neurological complications associated with acute HSV infection[1].

| Parameter | Value | Model |

| Efficacious Dose | 90 mg/kg/day | Guinea Pig Genital Herpes Model |

Mechanism of Action

Studies into the mechanism of action revealed that this compound does not inhibit viral adsorption or penetration. Instead, its antiviral activity is most pronounced when added within the first 2-3 hours of infection. Further investigation indicated that this compound and its analogs interfere with the transactivation of viral immediate early (α) gene expression. This was supported by the observation that a related analog, SCH-49286, inhibited the accumulation of viral immediate early gene products[1].

Synthesis of this compound

The specific synthesis of this compound is detailed in a patent filed by Schering Corporation (US5506236A), which describes the preparation of a series of 4-substituted pyrazolo[3,4-b]quinoline derivatives. The general synthetic route involves the construction of the core pyrazolo[3,4-b]quinoline ring system followed by substitution at the 4-position.

General Synthetic Protocol

The synthesis of the pyrazolo[3,4-b]quinoline core typically starts from a substituted aniline and a pyrazole derivative. A common method is the Friedländer annulation, where a 2-aminoaryl aldehyde or ketone reacts with a compound containing a reactive α-methylene group adjacent to a carbonyl group. In the context of pyrazolo[3,4-b]quinolines, this often involves the reaction of an aminopyrazole derivative with a suitable quinoline precursor or the construction of the quinoline ring onto a pyrazole scaffold.

A plausible synthetic pathway, based on the patent literature for related compounds, is outlined below:

Experimental Protocol: Representative Synthesis of a 4-Substituted Pyrazolo[3,4-b]quinoline

The following is a representative experimental protocol adapted from the general methods described in the patent literature for the synthesis of compounds structurally related to this compound.

Step 1: Synthesis of the 2-Chloro-3-formylquinoline Intermediate

-

A substituted aniline is reacted with ethyl acetoacetate under thermal conditions to form the corresponding anilide.

-

The anilide is cyclized in the presence of a dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, to yield the 4-hydroxy-2-quinolone.

-

The quinolone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to afford the 2,4-dichloroquinoline derivative.

-

The 2-chloro-3-formylquinoline is then prepared via a Vilsmeier-Haack reaction on the corresponding 2-chloroquinoline.

Step 2: Formation of the Pyrazolo[3,4-b]quinoline Core

-

The 2-chloro-3-formylquinoline intermediate is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

A hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) is added to the solution.

-

The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon cooling, the pyrazolo[3,4-b]quinoline product often precipitates and can be collected by filtration.

Step 3: Substitution at the 4-Position

-

The 4-chloro-pyrazolo[3,4-b]quinoline core is dissolved in an appropriate solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

The desired nucleophile (e.g., an amine or thiol) and a base (e.g., potassium carbonate or triethylamine) are added to the reaction mixture.

-

The mixture is heated to facilitate the nucleophilic aromatic substitution reaction.

-

After completion, the reaction is worked up by pouring into water and extracting the product with an organic solvent.

-

The final product, this compound or a related analog, is purified by column chromatography or recrystallization.

Conclusion

This compound is a potent and selective inhibitor of herpes simplex virus type 2 replication. Its unique mechanism of action, targeting the expression of viral immediate early genes, distinguishes it from many other anti-herpes agents. The pyrazolo[3,4-b]quinoline scaffold represents a promising starting point for the development of new antiviral therapies. The synthetic routes to this class of compounds are well-established, allowing for the generation of diverse analogs for further structure-activity relationship studies. This technical guide provides a foundational understanding of the discovery and synthesis of this compound, offering valuable insights for researchers in the field of antiviral drug development.

References

An In-depth Technical Guide on the Core Targets and Off-Target Effects of SCH-43478 (Lonafarnib)

For Researchers, Scientists, and Drug Development Professionals

Abstract